molecular formula C20H21NO7S2 B2809840 Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 932354-21-7

Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate

Cat. No.: B2809840
CAS No.: 932354-21-7
M. Wt: 451.51
InChI Key: FHNPTCCULKPYLX-UHFFFAOYSA-N
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Description

Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a synthetic small molecule characterized by a benzothiophene core functionalized with a sulfamoyl group linked to a 3,4,5-trimethoxyphenyl moiety and an ethyl ester at the 2-position. The 3,4,5-trimethoxyphenyl group contributes significant polarity due to three methoxy oxygen atoms, which act as hydrogen bond acceptors, while the ethyl ester enhances lipophilicity compared to methyl esters.

Properties

IUPAC Name

ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO7S2/c1-5-28-20(22)18-19(13-8-6-7-9-16(13)29-18)30(23,24)21-12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11,21H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNPTCCULKPYLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate typically involves multiple steps:

  • Formation of the Benzothiophene Core:

    • The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and an appropriate electrophile under acidic conditions.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound due to its structural similarity to known pharmacophores.

    Industry: Could be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

    Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate: can be compared with other benzothiophene derivatives and sulfonamide-containing compounds.

Uniqueness:

  • The combination of a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl moiety is unique, potentially offering a distinct profile of biological activity and chemical reactivity compared to other compounds.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Substituent on Benzothiophene Sulfamoyl Group Substituent Ester Group Molecular Weight (g/mol) logP Polar Surface Area (Ų)
Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Target) None 3,4,5-Trimethoxyphenyl Ethyl ~437* ~3.0† ~85‡
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0285) 4-Fluoro 3,4,5-Trimethoxyphenyl Ethyl 469.51 3.5618 85.366
Ethyl 3-[(4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (G226-0085) None 4-Methylphenyl Ethyl 375.46 Not reported Not reported
Mthis compound (G226-0037) None 3,4,5-Trimethoxyphenyl Methyl 437.49 Not reported Not reported
Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate (Parchem) None 3-Methylphenyl Ethyl ~375§ Not reported Not reported

*Estimated based on G226-0037 (methyl ester analog) with adjustment for ethyl substitution.
†Inferred from fluorinated analog (G226-0285), assuming fluorine increases logP by ~0.5 units.
‡Assumed similar to G226-0285 due to shared trimethoxyphenyl and ester groups.
§Approximated from G226-0085, which shares the ethyl ester and methylphenyl substitution.

Key Findings:

Impact of Fluorination (G226-0285 vs. Target):
The addition of a 4-fluoro substituent on the benzothiophene ring increases molecular weight by ~32 g/mol and elevates logP (3.56 vs. ~3.0 for the target), suggesting enhanced lipophilicity. Fluorine may also improve metabolic stability and binding affinity through hydrophobic interactions or electronegative effects .

Trimethoxyphenyl vs. Methylphenyl Substituents (Target vs. G226-0085/Parchem):
The 3,4,5-trimethoxyphenyl group in the target compound introduces three methoxy groups, increasing polarity and hydrogen-bonding capacity compared to methylphenyl analogs (G226-0085, Parchem). This likely enhances solubility and target engagement in polar active sites, such as tubulin’s colchicine-binding domain, where trimethoxyphenyl derivatives are well-studied .

Ester Group Variation (Target vs. G226-0037):
Replacing the ethyl ester (target) with a methyl ester (G226-0037) reduces molecular weight by ~14 g/mol. Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may influence membrane permeability and bioavailability .

Positional Isomerism (G226-0085 vs. Parchem): The 4-methylphenyl (G226-0085) and 3-methylphenyl (Parchem) analogs demonstrate how substituent position affects steric and electronic interactions. Para-substitution may allow better alignment with target binding pockets compared to meta-substitution .

Biological Activity

Ethyl 3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be described by its molecular formula C18H21N1O4S1C_{18}H_{21}N_{1}O_{4}S_{1}. The compound features a benzothiophene core with a sulfamoyl group and a trimethoxyphenyl substituent, which are crucial for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, analogs have been evaluated against the NCI-60 cancer cell line panel. Compounds similar in structure demonstrated significant growth inhibition across various cancer types with GI50 values often in the nanomolar range.

CompoundCancer Cell LinesGI50 (nM)
Compound 5Multiple (including leukemia and colon)10.0 - 90.9
Compound 6Prostate cancer (PC3)<10.0
Compound 13Breast cancer (T-47D)>100

These findings indicate that modifications to the benzothiophene structure can enhance cytotoxicity against specific cancer types, suggesting a structure-activity relationship (SAR) that warrants further investigation .

The mechanism of action for these compounds appears to involve interaction with tubulin, leading to disruption of microtubule dynamics. This was evidenced by immunofluorescence studies showing altered beta-tubulin patterns and signs of mitotic catastrophe in treated cells . The ability of these compounds to overcome P-glycoprotein-mediated resistance also highlights their potential as effective anticancer agents .

In Vitro Studies

A detailed study evaluated the cytotoxic effects of this compound analogs in vitro. The results indicated that these compounds significantly inhibited cell proliferation in various human cancer cell lines. The most potent analogs exhibited GI50 values below 10 nM in prostate cancer cells, demonstrating their potential as therapeutic agents .

In Vivo Studies

While specific in vivo data on this compound is limited, related compounds have shown promising results in animal models. These studies suggest that similar structural motifs may translate into effective therapeutic profiles in vivo.

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